![molecular formula C18H37BrZn B6333833 n-Octadecylzinc bromide, 0.5M in tetrahydrofuran CAS No. 1142222-21-6](/img/structure/B6333833.png)
n-Octadecylzinc bromide, 0.5M in tetrahydrofuran
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Overview
Description
N-Octadecylzinc bromide, 0.50 M in tetrahydrofuran (THF) is a chemical compound with the CAS Number: 1142222-21-6 . It has a molecular weight of 398.79 . The compound is stored in a refrigerator and shipped at room temperature . It is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is bromo (octadecyl)zinc . The InChI code for this compound is 1S/C18H37.BrH.Zn/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;/h1,3-18H2,2H3;1H;/q;;+1/p-1 . The InChI key is JQNWQGPXQZOWEP-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
The compound is a liquid . The storage temperature is in a refrigerator and the shipping temperature is at room temperature .Scientific Research Applications
- Zinc–Bromine Rechargeable Batteries : Zinc–bromine batteries are promising for energy storage due to their low material cost, deep discharge capability, non-flammable electrolytes, and relatively long lifetime . n-Octadecylzinc bromide contributes to the development of these batteries.
Energy Storage
Safety and Hazards
The safety information for this compound includes several hazard statements: H225, H302, H314, H335, H351 . The precautionary statements include P210, P222, P223, P231, P232, P233, P240, P241, P242, P243, P261, P264, P270, P280, P301, P301, P312, P330, P363, P370, P378, P405 . The signal word for this compound is Danger . The pictograms associated with this compound are GHS02, GHS05, GHS07, GHS08 .
properties
IUPAC Name |
bromozinc(1+);octadecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37.BrH.Zn/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;/h1,3-18H2,2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMFOODCOZIFOP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC[CH2-].[Zn+]Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37BrZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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